

# physical and chemical properties of 4-(2-Methyl-4-thiazolyl)phenol

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Compound of Interest

Compound Name: 4-(2-Methyl-4-thiazolyl)phenol

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# An In-depth Technical Guide to 4-(2-Methyl-4-thiazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of **4-(2-Methyl-4-thiazolyl)phenol**. This heterocyclic compound is of significant interest in medicinal chemistry and agricultural science due to its demonstrated antimicrobial and enzyme-inhibiting properties. This document consolidates available data on its spectral characteristics, solubility, and key synthesis and analytical methodologies. Furthermore, it elucidates its potential mechanisms of action as a tyrosinase inhibitor and an antifungal agent through detailed signaling pathway diagrams. All quantitative data is presented in structured tables for ease of reference, and experimental protocols are detailed to facilitate reproducibility.

### Introduction

**4-(2-Methyl-4-thiazolyl)phenol**, a derivative of thiazole, is a versatile organic compound with a range of applications in pharmaceutical and agricultural research.[1] Its structure, featuring a phenol group attached to a methyl-substituted thiazole ring, underpins its notable biological activities. It has been identified as a potent peroxidase chemiluminescence enhancer for



Horseradish Peroxidase (HRP) and is explored for its role in enzyme inhibition, offering insights into various biochemical pathways.[2][3] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

# **Physical and Chemical Properties**

A summary of the key physical and chemical properties of **4-(2-Methyl-4-thiazolyl)phenol** is provided below. While experimental data for some properties are not readily available in the literature, predicted values from computational models are included where applicable.

Table 1: Physical and Chemical Identifiers

Identifier	Value	
CAS Number	30686-73-8[4]	
Molecular Formula	C10H9NOS[4]	
Molecular Weight	191.25 g/mol [4]	
Canonical SMILES	Cc1nc(cs1)-c2ccc(O)cc2[4]	
InChI Key	HOAYTTLLVORNLA-UHFFFAOYSA-N[4]	
Synonyms	4-(4-Hydroxyphenyl)-2-methylthiazole[3]	

Table 2: Experimental and Predicted Physical Properties

Property	Value	Source
Melting Point	211 - 215 °C	[3]
Boiling Point	331.2 ± 17.0 °C (Predicted)	[5]
Appearance	Colorless or white solid/crystals	[3][4]
рКа	8.70 ± 0.30 (Predicted)	[5]
logP	Not available	



Table 3: Solubility Data

Solvent	Solubility	Notes
DMSO	50 mg/mL (261.44 mM)	Ultrasonic and warming to 60°C may be required.[6]
In vivo formulation 1	≥ 1 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6]
In vivo formulation 2	≥ 1 mg/mL	10% DMSO, 90% (20% SBE- β-CD in Saline).[6]
In vivo formulation 3	≥ 1 mg/mL	10% DMSO, 90% Corn Oil.[6]

# Synthesis and Characterization Synthesis

The synthesis of **4-(2-Methyl-4-thiazolyl)phenol** can be achieved via the Hantzsch thiazole synthesis. A plausible synthetic route involves the reaction of 4-hydroxythiobenzamide with an  $\alpha$ -haloketone.

Experimental Protocol: Synthesis of **4-(2-Methyl-4-thiazolyl)phenol** (Proposed)

This protocol is based on the synthesis of a structurally related compound, ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.[7]

- Step 1: Synthesis of 4-Hydroxythiobenzamide.
  - Mix methyl p-hydroxybenzoate with concentrated ammonia water in a reaction kettle.
  - Heat the mixture to 100-120°C.
  - After the reaction is complete, concentrate the mixture under vacuum to obtain phydroxybenzamide.
  - Reflux the p-hydroxybenzamide with phosphorus pentasulfide in a suitable solvent (e.g., chloroform) to yield 4-hydroxythiobenzamide.[8]



- Step 2: Hantzsch Thiazole Synthesis.
  - React 4-hydroxythiobenzamide with 2-chloroacetoacetate in a non-acidic solvent such as ethanol or 1,4-dioxane.
  - The cyclization reaction will yield the thiazole ring.
  - Purify the resulting product by recrystallization.

### General Workflow for Hantzsch Thiazole Synthesis



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General workflow for the proposed Hantzsch synthesis.

# **Analytical Characterization**

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of **4-(2-Methyl-4-thiazolyl)phenol**.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation.

Experimental Protocol: HPLC Analysis (General Method for Phenols)

This protocol is a general guideline for the analysis of phenolic compounds and may require optimization for **4-(2-Methyl-4-thiazolyl)phenol**.[9][10]

Column: Phenomenex Luna Phenyl-Hexyl (250 mm × 4.6 mm i.d.) or equivalent C18 column.
 [10]



- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M TEA phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A possible mobile phase composition is a 56:44 (v/v) mixture of the buffer and acetonitrile.[10]
- Flow Rate: 1 mL/min.[10]
- Detection: UV-Vis detection at 274 nm.[9]
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

### Spectral Data

While specific, detailed spectral data for **4-(2-Methyl-4-thiazolyl)phenol** is not widely published, general characteristics can be inferred.

- ¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons on the thiazole ring, aromatic protons on the phenol ring, and the hydroxyl proton.
- 13C NMR: The spectrum will display resonances for the carbon atoms of the thiazole and phenol rings, as well as the methyl group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.25 g/mol).

# **Biological Activity and Signaling Pathways**

**4-(2-Methyl-4-thiazolyl)phenol** has been noted for its potential as a tyrosinase inhibitor and its antifungal properties.

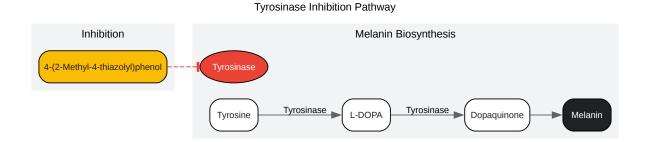
# **Tyrosinase Inhibition**

Tyrosinase is a key enzyme in melanin biosynthesis. Thiazole derivatives have been identified as noncompetitive inhibitors of tyrosinase.[1][11] The inhibition of tyrosinase can be a valuable strategy in the treatment of hyperpigmentation disorders.

Kinetic Studies of Tyrosinase Inhibition



Enzyme kinetic studies are crucial to understanding the mechanism of inhibition. A Lineweaver-Burk plot, which graphs the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]), can determine the type of inhibition. For noncompetitive inhibition, the Vmax decreases while the Km remains unchanged in the presence of the inhibitor.



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Proposed mechanism of tyrosinase inhibition.

# **Antifungal Activity**

Thiazole antifungals, similar to other azoles, are known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.[12] This disruption of the cell membrane leads to increased permeability and ultimately cell death. The primary target of this inhibition is the enzyme lanosterol  $14\alpha$ -demethylase (encoded by the ERG11 gene).



# Inhibition 4-(2-Methyl-4-thiazolyl)phenol Ergosterol Biosynthesis Pathway Lanosterol 14α-demethylase (ERG11) Lanosterol demethylase

### Ergosterol Biosynthesis Inhibition

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Inhibition of ergosterol biosynthesis by thiazole compounds.

### Conclusion

**4-(2-Methyl-4-thiazolyl)phenol** is a compound with significant potential in both pharmaceutical and agricultural applications. Its ability to inhibit key enzymes like tyrosinase and disrupt fungal cell membrane synthesis makes it a valuable lead compound for the development of new therapeutic agents and crop protection products. This technical guide has summarized the available physical, chemical, and biological data for this compound and provided detailed experimental considerations for its synthesis and analysis. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic and commercial potential.



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